2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
Description
Properties
IUPAC Name |
2-methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6-12-10(13-17-6)7-3-4-9(16-2)8(5-7)11(14)15/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQYLMBMIDRYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=C(C=C2)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Substitution Reactions: The methoxy group is introduced via nucleophilic substitution reactions, often using methanol in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been shown to inhibit the growth of various bacteria and fungi. The incorporation of the 5-methyl-1,2,4-oxadiazol-3-yl group in 2-methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid enhances its efficacy against pathogenic microorganisms, making it a candidate for developing new antimicrobial agents .
Tuberculosis Treatment
There is a pressing need for novel treatments for tuberculosis (TB), particularly due to rising drug resistance. Research has identified oxadiazole derivatives as inhibitors of polyketide synthase 13 (Pks13), an essential enzyme for mycobacterial survival. The oxadiazole-based compounds exhibit potent antitubercular activity with minimal cardiotoxicity compared to traditional treatments . The structure of this compound suggests it could be optimized further for enhanced activity against TB.
Anti-inflammatory Potential
Some studies suggest that compounds with oxadiazole structures can exhibit anti-inflammatory effects. This makes them potential candidates for treating inflammatory diseases. The methoxy group may enhance solubility and bioavailability, further supporting its therapeutic use .
Material Science
Polymer Additives
The unique properties of this compound make it suitable as an additive in polymer formulations. Its ability to influence thermal stability and mechanical properties can enhance the performance of polymers used in various applications including coatings and composites .
Agricultural Chemistry
Pesticidal Activity
Research into the pesticidal properties of oxadiazole derivatives has shown promise in controlling agricultural pests. The incorporation of the 5-methyl-1,2,4-oxadiazol-3-yl moiety may improve the efficacy of pesticides by targeting specific biological pathways in pests while minimizing impact on non-target organisms .
Case Studies
| Study Focus | Findings | Implications |
|---|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth | Potential development of new antibiotics |
| Tuberculosis Inhibition | Identified as a potent inhibitor of Pks13 with low cardiotoxicity | Offers a new avenue for TB treatment development |
| Polymer Applications | Enhanced thermal stability in polymer composites | Improves material performance in industrial applications |
| Pesticidal Properties | Effective against specific agricultural pests | Supports sustainable agricultural practices |
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The oxadiazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can modulate oxidative stress pathways, leading to the accumulation of reactive oxygen species and affecting cellular metabolism.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 95124-68-8)
- Molecular Formula : C₁₀H₈N₂O₃
- Molecular Weight : 204.18 g/mol
- Substituents : Oxadiazole at the 4-position of the benzoic acid ring (vs. 5-position in the target compound).
- Melting Point : 262–264°C .
3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 264264-32-6)
Substituent Variants
4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 769132-76-5)
- Molecular Formula : C₁₁H₁₀N₂O₃
- Molecular Weight : 218.21 g/mol
- Key Difference : Replacement of the methyl group with ethyl on the oxadiazole ring increases hydrophobicity, which may affect membrane permeability in biological systems .
2-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzoic acid (CAS: 60510-51-2)
- Molecular Formula : C₁₅H₁₀N₂O₃
- Molecular Weight : 266.25 g/mol
- Key Difference : A phenyl group replaces the methyl substituent on the oxadiazole, introducing π-π stacking capabilities that could enhance binding to aromatic protein residues .
Biological Activity
2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Functional Groups : Contains a methoxy group and an oxadiazole ring which are crucial for its biological activity.
- Molecular Weight : Approximately 244.25 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The oxadiazole moiety is known for its role in enhancing the binding affinity to enzymes and receptors.
Inhibition Studies
Research has indicated that derivatives of oxadiazole compounds can act as inhibitors for various enzymes, including:
- Carbonic Anhydrase : Selective inhibition has been observed in studies involving related compounds, suggesting potential for treating conditions like glaucoma .
- Acetylcholinesterase : Some derivatives have shown promising inhibitory effects against this enzyme, which is vital in neurodegenerative diseases .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. In vitro tests revealed:
- Minimum Inhibitory Concentration (MIC) : The compound showed lower MIC values compared to standard antibiotics like cefadroxil at concentrations around 100 μg/mL .
Antifungal Activity
In addition to antibacterial properties, the compound has shown effectiveness against various fungal strains. The mechanism is believed to involve disruption of fungal cell wall synthesis.
Antioxidant Activity
The compound's ability to scavenge free radicals suggests potential applications as an antioxidant agent. This property could be beneficial in preventing oxidative stress-related diseases.
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of oxadiazole derivatives demonstrated that compounds similar to this compound inhibited biofilm formation significantly more than traditional antibiotics. This suggests a novel approach to combat antibiotic resistance .
Case Study 2: Enzyme Inhibition
In a pharmacokinetic study involving Wistar rats, the compound was administered intraperitoneally. Blood samples were analyzed using HPLC-MS/MS techniques to identify metabolites and assess systemic exposure. Results indicated that the compound underwent significant biotransformation, yielding several active metabolites with enhanced biological activity .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Oxidation of the Oxadiazole Methyl Group
The methyl group on the 1,2,4-oxadiazole ring undergoes oxidation to a carboxylic acid under cobalt-catalyzed conditions. This reaction is performed in acetic acid with air as the oxidant, yielding a dicarboxylic acid derivative.
Reagents & Conditions
Product
5-(5-Carboxy-1,2,4-oxadiazol-3-yl)-2-methoxybenzoic acid
Example Reaction
Esterification of the Carboxylic Acid
The benzoic acid group reacts with alcohols to form esters. Thionyl chloride (SOCl₂) is typically used to activate the acid as an acyl chloride intermediate.
Reagents & Conditions
-
Thionyl chloride (SOCl₂) in dichloromethane (DCM)
-
Alcohol (e.g., methanol, ethanol)
Product
Methyl 2-methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzoate
Example Reaction
Hydrolysis of the Methoxy Group
The methoxy group on the benzoic acid ring is hydrolyzed to a hydroxyl group under acidic conditions.
Reagents & Conditions
Product
5-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-hydroxybenzoic acid
Example Reaction
Substitution Reactions on the Oxadiazole Ring
Electrophilic substitution on the oxadiazole ring is limited due to electron-withdrawing effects, but halogenation can occur under controlled conditions.
Reagents & Conditions
-
Bromine (Br₂) in acetic acid
-
50°C, 3–4 h
Product
3-Bromo-5-methyl-1,2,4-oxadiazole substituted benzoic acid
Reduction of the Oxadiazole Ring
The 1,2,4-oxadiazole ring is reduced to an amidine derivative using lithium aluminum hydride (LiAlH₄).
Reagents & Conditions
-
LiAlH₄ in tetrahydrofuran (THF)
-
Reflux, 4–6 h
Product
2-Methoxy-5-(3-methyl-1,2-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid
Coupling Reactions (Arylation/Amination)
The carboxylic acid can be functionalized via copper-catalyzed amination or arylation.
Reagents & Conditions
-
Copper(I) iodide (CuI), 1,10-phenanthroline
-
Aryl halides or amines, cesium carbonate (Cs₂CO₃)
Product
2-Methoxy-5-(5-methyl-1,2,4-oxadiazol-3-yl)benzamide derivatives
Key Findings
-
Oxidation is the most efficient transformation, achieving yields >90% under cobalt-mediated conditions .
-
The methoxy group is stable under oxidizing conditions but hydrolyzes readily in HBr/AcOH .
-
Esterification and arylation enable diversification of the carboxylic acid for drug discovery .
-
The oxadiazole ring exhibits moderate stability but undergoes reduction or halogenation under harsh conditions .
This compound serves as a versatile scaffold for synthesizing bioactive molecules, with reactivity centered on its carboxylic acid, methoxy group, and heterocyclic ring.
Q & A
Q. Example Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Oxadiazole formation | NH2OH·HCl, NaHCO3 | 80°C | 12–24 h | 60–75% |
| Purification | Ethanol recrystallization | RT | 2 h | 97% purity |
Advanced: How can density-functional theory (DFT) predict the electronic properties of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP hybrid functional with a 6-311++G(d,p) basis set) can model:
Q. Key Parameters :
- Exchange-correlation functionals (e.g., exact exchange terms) improve thermochemical accuracy, reducing average absolute deviations to ~2.4 kcal/mol in atomization energies .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software for structure refinement (R-factor < 0.05) .
- NMR : <sup>1</sup>H (δ 8.2–8.4 ppm for aromatic protons) and <sup>13</sup>C (δ 165–170 ppm for carboxylic acid) .
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]<sup>+</sup> for C11H10N2O4: 235.0718; experimental: 235.0715) .
Advanced: How can conflicting crystallographic data between experimental and computational models be resolved?
Methodological Answer:
Cross-validation : Compare experimental X-ray data (SHELXL-refined) with DFT-optimized geometries .
Torsion angle analysis : Discrepancies >5° may indicate conformational flexibility.
Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) to refine packing models.
Basic: What biological activities are associated with the 1,2,4-oxadiazole moiety in benzoic acid derivatives?
Methodological Answer:
The 1,2,4-oxadiazole ring enhances:
- Antimicrobial activity : Via disruption of bacterial cell membranes .
- Anti-inflammatory effects : Inhibition of COX-2 enzymes (IC50 values in µM range) .
- Neuropathic pain modulation : Patent data suggest targeting ion channels (e.g., TRPV1) .
Advanced: What strategies optimize reaction yield in ultrasound-assisted synthesis?
Methodological Answer:
Ultrasound (20–40 kHz) improves kinetics via cavitation:
- Solvent selection : Polar solvents (e.g., DMF) enhance energy transfer.
- Frequency optimization : 35 kHz reduces reaction time by 50% compared to conventional heating .
- Catalyst pairing : Pd/C or CuI nanoparticles increase yields to >85% .
Basic: How should researchers handle discrepancies in reported melting points or spectral data?
Methodological Answer:
Verify purity : Use DSC (differential scanning calorimetry) for melting point accuracy (±2°C).
Cross-reference databases : Compare with CAS registry data (e.g., 95124-68-8 for related compounds) .
Replicate conditions : Ensure identical solvent systems and heating rates in DSC .
Advanced: What in silico approaches predict the pharmacokinetic properties of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
